Sodium 2-(1,3-thiazol-2-yl)acetate
Overview
Description
Sodium 2-(1,3-thiazol-2-yl)acetate is a chemical compound with the CAS Number: 1427380-03-7 . It has a molecular weight of 165.15 . The IUPAC name for this compound is sodium 2-(thiazol-2-yl)acetate .
Molecular Structure Analysis
The InChI code for Sodium 2-(1,3-thiazol-2-yl)acetate is 1S/C5H5NO2S.Na/c7-5(8)3-4-6-1-2-9-4;/h1-2H,3H2,(H,7,8);/q;+1/p-1 . This indicates the presence of a thiazole ring in the structure.Physical And Chemical Properties Analysis
Sodium 2-(1,3-thiazol-2-yl)acetate is a powder . It is stored at room temperature .Scientific Research Applications
Synthesis and Chemical Reactivity
Sodium 2-(1,3-thiazol-2-yl)acetate is involved in various chemical synthesis processes, showcasing its versatility in organic chemistry. For example, it plays a role in the synthesis of 1,3-thiazole derivatives through the reaction with hydrazonoyl chlorides, leading to compounds with significant anti-arrhythmic activity (Abdel‐Aziz et al., 2009). Furthermore, it catalyzes multicomponent reactions such as the formation of substituted 2-amino-4-(1H-pyrazol-4-yl)-4H-chromenes, which are promising for treating human inflammatory diseases (Elinson et al., 2014). This compound's catalytic efficiency is also evident in tandem Knoevenagel–Michael multicomponent reactions, yielding compounds beneficial for cardiovascular diseases therapy (Elinson et al., 2013).
Material Science and Polymer Chemistry
In material science, sodium 2-(1,3-thiazol-2-yl)acetate contributes to the development of novel materials with potential applications in various fields. For instance, it is involved in the synthesis of fluorescent chemosensors for detecting cyanide in aqueous solutions, showcasing its utility in environmental monitoring and safety applications (Guo et al., 2013). Additionally, its reactivity is utilized in the electrochemical copolymerization processes, leading to polymers with lower oxidation potentials and higher optical contrasts, suitable for electrochromic devices (Soylemez et al., 2015).
Pharmaceutical and Biomedical Applications
In the pharmaceutical domain, sodium 2-(1,3-thiazol-2-yl)acetate's derivatives are explored for their bioactivity. For instance, its role in synthesizing 1,3-thiazole-based compounds shows promise in antihypertensive α-blocking activities, suggesting potential therapeutic applications in managing hypertension (Abdel-Wahab et al., 2008). Moreover, derivatives of this compound are investigated for their interactions with lipid membranes, which is crucial for understanding their mechanism of action and optimizing drug delivery systems (Nikitina et al., 2020).
Safety And Hazards
Future Directions
Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields . They are found in many potent biologically active compounds and are still being explored for their potential in drug design and discovery . Therefore, Sodium 2-(1,3-thiazol-2-yl)acetate, being a thiazole derivative, could also be a subject of future research in these areas.
properties
IUPAC Name |
sodium;2-(1,3-thiazol-2-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S.Na/c7-5(8)3-4-6-1-2-9-4;/h1-2H,3H2,(H,7,8);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSCGZPMIKVUMF-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)CC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4NNaO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-(1,3-thiazol-2-yl)acetate | |
CAS RN |
1427380-03-7 | |
Record name | sodium 2-(1,3-thiazol-2-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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